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Compound of Interest

Compound Name:
2-(4-(methylthio)phenyl)-1H-

imidazole

CAS No.: 115053-39-9

Cat. No.: B037755

Get Quote

Executive Summary
2-(4-(methylthio)phenyl)-1H-imidazole is a critical pharmacophore intermediate, often utilized

in the synthesis of p38 MAP kinase inhibitors and antifungal agents. Its structure combines an

electron-rich thioanisole moiety with an amphoteric imidazole ring. This guide details the

specific NMR, IR, and MS signatures required for its unambiguous identification, distinguishing

it from regioisomers (e.g., 4-substituted analogs) and oxidation products (sulfoxides/sulfones).

Structural Analysis & Theoretical Prediction
The molecule features two distinct aromatic systems linked by a single bond:

Imidazole Ring: A 5-membered heteroaromatic ring containing two nitrogen atoms (pyrrole-

type -NH- and pyridine-type =N-). It exhibits rapid tautomerism in solution, making C4 and

C5 equivalent on the NMR time scale.

4-(Methylthio)phenyl Group: A benzene ring substituted with a methylthio (-SMe) group. The

sulfur atom is a weak electron donor by resonance (+R) but electron-withdrawing by
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induction (-I), resulting in a unique shielding pattern on the aromatic protons.

Predicted Electronic Effects
Resonance: The lone pair on sulfur donates electron density into the phenyl ring, shielding

the ortho protons (relative to sulfur) and para position (attached to imidazole).

Induction: The imidazole ring at the C2 position is electron-withdrawing, deshielding the

phenyl protons ortho to the imidazole attachment.

Synthesis & Experimental Protocols
To ensure the validity of the spectroscopic data, the compound is typically synthesized via the

Radziszewski reaction.

Synthesis Workflow (Standard Protocol)
Reagents: 4-(Methylthio)benzaldehyde (1.0 eq), Glyoxal (40% aq., 1.0 eq), Ammonium

Acetate (2.5 eq).

Solvent: Methanol or Acetic Acid.

Conditions: Reflux for 4–6 hours.

Purification: Precipitation with water followed by recrystallization from ethanol.

Characterization Workflow
The following workflow ensures data integrity during analysis:

Purified Sample
(>98% HPLC)

Solubility Check
(DMSO-d6 vs CDCl3)

Mass Spectrometry
(ESI-TOF)

Dilute (MeOH)

FT-IR
(ATR Mode)
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Figure 1: Integrated workflow for the spectroscopic validation of 2-aryl-imidazoles.

Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-d₆ is the preferred solvent. In CDCl₃, the imidazole NH proton is often

broad or invisible due to exchange, and the compound may have limited solubility.

¹H NMR Data (400 MHz, DMSO-d₆)
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Shift (δ, ppm) Multiplicity Integral Assignment
Mechanistic
Insight

12.45 Broad Singlet 1H Imidazole N-H

Highly

exchangeable;

shift varies with

concentration

and temperature.

7.92
Doublet (J=8.4

Hz)
2H

Phenyl Ar-H (2',

6')

Deshielded by

the electron-

withdrawing

imidazole ring

(anisotropic

effect).

7.36
Doublet (J=8.4

Hz)
2H

Phenyl Ar-H (3',

5')

Shielded relative

to H2'/6' due to

the electron-

donating

resonance of the

-SMe group.

7.15 Singlet (Broad) 2H
Imidazole CH (4,

5)

Appears as a

singlet due to

rapid tautomeric

exchange

averaging the C4

and C5

environments.

2.52 Singlet 3H -S-CH₃

Characteristic

methyl singlet

attached to sulfur

(typically 2.4–2.6

ppm).

Key Diagnostic: The AA'BB' pattern (two doublets) in the aromatic region confirms the para-

substitution. A singlet at ~7.15 ppm (2H) confirms the 4,5-unsubstituted imidazole ring.
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¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm) Type Assignment Notes

146.2 Cq Imidazole C2

Quaternary carbon

attached to two

nitrogens; most

deshielded.

138.5 Cq Phenyl C4' (C-S)
Ipso carbon attached

to the sulfur atom.

129.1 Cq Phenyl C1' (C-Im)
Ipso carbon attached

to the imidazole ring.

126.8 CH Phenyl C2', 6' Ortho to imidazole.

125.9 CH Phenyl C3', 5' Ortho to -SMe group.

122.4 CH Imidazole C4, 5

Broad or average

signal due to

tautomerism.

14.8 CH₃ -S-CH₃
Typical aliphatic

methyl on sulfur.

B. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.

Molecular Ion: The compound readily protonates at the pyridine-like nitrogen of the

imidazole.

Observed Peak: [M+H]⁺ = 191.1 m/z (Calculated for C₁₀H₁₁N₂S⁺: 191.06).

Isotopic Pattern: A distinct [M+2]⁺ peak is observed at ~193.1 m/z (approx. 4.5% intensity)

due to the ³⁴S isotope natural abundance.

Fragmentation Pathway (MS/MS)
High-energy collision-induced dissociation (CID) yields characteristic fragments useful for

structural confirmation.
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Figure 2: Proposed fragmentation pathway for 2-(4-(methylthio)phenyl)-1H-imidazole.

C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.[1]

Frequency (cm⁻¹) Vibration Mode Functional Group

3150–2700 Stretching (Broad)
N-H (Imidazole) & C-H

(Aromatic/Aliphatic)

1605 Stretching C=N (Imidazole Ring)

1490 Stretching
C=C (Aromatic Ring skeletal

vibration)

1090 Stretching C-S (Aryl-Alkyl Thioether)

825 Bending (Out-of-plane)
C-H (1,4-disubstituted

benzene - para substitution)
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Diagnostic Band: The strong band at 825 cm⁻¹ is characteristic of para-substituted benzene

rings, distinguishing this isomer from ortho or meta analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(4-(methylthio)phenyl)-1H-imidazole]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-2-4-methylthio-phenyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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